

The Pyrazolopyridazine GW779439X: A Technical Guide to its Chemical Properties and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

GW779439X is a potent small molecule inhibitor with a pyrazolopyridazine core structure. Initially investigated as a cyclin-dependent kinase inhibitor, it has garnered significant interest for its dual activity as an antibiotic adjuvant against resistant bacteria and as an anti-cancer agent. This technical guide provides an in-depth overview of the chemical properties, a detailed synthesis protocol, and the key signaling pathways modulated by **GW779439X**.

Chemical Properties

GW779439X is a white to light brown solid. Its core structure is a pyrazolo[1,5-b]pyridazine moiety linked to a substituted phenyl ring.



| Property | Value | Reference |
|-------------------|---|-----------|
| IUPAC Name | N-[4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine | [1] |
| Synonyms | GW-779439X, NSC756341 | [1] |
| CAS Number | 551919-98-3 | [1][2] |
| Molecular Formula | C22H21F3N8 | [1][2] |
| Molecular Weight | 454.45 g/mol | [2] |
| Appearance | Solid, white to light brown | [2] |
| Solubility | Soluble in DMSO (10 mM) | [3] |
| SMILES | FC(F) (F)c1cc(nc2nccc(c3cn4nccc4c 3)n2)ccc1N1CCN(C)CC1 | [2] |

Synthesis of GW779439X

The synthesis of **GW779439X** involves a multi-step process culminating in the coupling of a pyrazolopyridazine intermediate with a substituted aniline. The general synthetic scheme is depicted below.[4]

Synthetic Workflow





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Caption: Synthetic workflow for GW779439X.

Detailed Experimental Protocol

The following is a representative experimental protocol for the final step of the synthesis of **GW779439X**, based on the general procedure described in the literature.[4]

Step c: Synthesis of N-[4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine (**GW779439X**)

- To a solution of 3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine (1.0 equivalent) in secbutanol (0.05 M), add 4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)aniline (1.3 equivalents).
- Add trifluoroacetic acid (TFA) (3.7 M) to the mixture.
- Heat the reaction mixture to 100 °C and stir for 18 hours.
- Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.



- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane and methanol) to afford **GW779439X**.
- Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

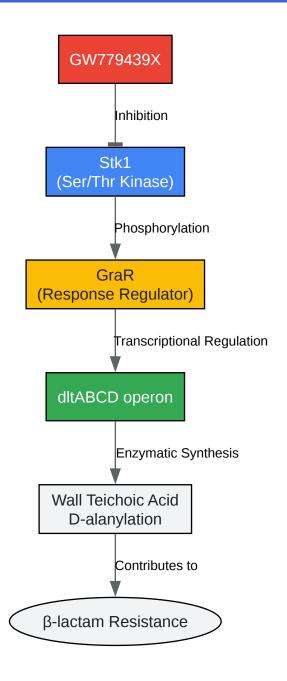
Signaling Pathways and Mechanism of Action

GW779439X exerts its biological effects by targeting key protein kinases in both bacteria and human cells.

Inhibition of Stk1 in Staphylococcus aureus

In methicillin-resistant Staphylococcus aureus (MRSA), **GW779439X** inhibits the serine/threonine kinase Stk1.[4][5][6] Stk1 is a transmembrane protein that plays a crucial role in cell wall metabolism and resistance to β-lactam antibiotics.[5] Inhibition of Stk1 by **GW779439X** sensitizes MRSA to β-lactams.[4][6] One of the downstream effects of Stk1 signaling is the modulation of the GraSR two-component system, which regulates the D-alanylation of teichoic acids in the bacterial cell wall.[1] By inhibiting Stk1, **GW779439X** likely disrupts this process, leading to increased susceptibility to cell wall-targeting antibiotics.





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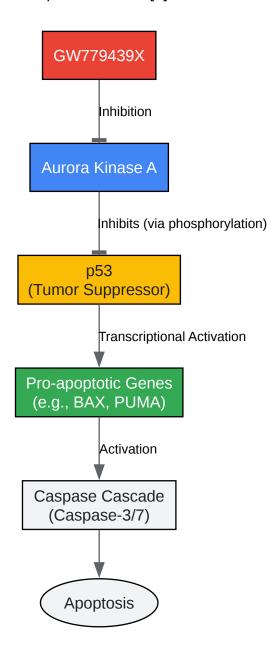
Caption: **GW779439X** inhibits Stk1, disrupting cell wall modification.

Inhibition of Aurora Kinase A (AURKA) and Induction of Apoptosis

In human cells, **GW779439X** is an inhibitor of Aurora kinase A (AURKA), a serine/threonine kinase that plays a critical role in mitotic progression.[1] Overexpression of AURKA is common in many cancers and is associated with poor prognosis. By inhibiting AURKA, **GW779439X** can



disrupt mitosis and induce apoptosis.[1] One of the key mechanisms by which AURKA promotes cell survival is through the phosphorylation and subsequent degradation of the tumor suppressor protein p53. Inhibition of AURKA by **GW779439X** can lead to the stabilization of p53, which in turn can activate the transcription of pro-apoptotic genes, ultimately leading to programmed cell death via the caspase cascade.[1]



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Caption: **GW779439X** inhibits AURKA, leading to apoptosis.



Key Experimental Protocols In Vitro Stk1 Kinase Inhibition Assay

This protocol is used to determine the inhibitory activity of **GW779439X** against the S. aureus Stk1 kinase.

- Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the Stk1 kinase domain, a substrate (e.g., myelin basic protein), and varying concentrations of GW779439X in a suitable buffer (e.g., 10 mM Tris pH 7.4, 150 mM NaCl, 50 μM MnCl2).
- Initiation: Start the kinase reaction by adding a mixture of ATP and [y-32P]ATP.
- Incubation: Incubate the reaction mixture at 37 °C for a defined period (e.g., 30 minutes).
- Termination: Stop the reaction by adding SDS-PAGE loading buffer.
- Analysis: Separate the reaction products by SDS-PAGE.
- Visualization: Dry the gel and visualize the phosphorylated substrate by autoradiography.
- Quantification: Quantify the band intensities to determine the extent of inhibition at different concentrations of **GW779439X** and calculate the IC50 value.

Conclusion

GW779439X is a versatile molecule with significant potential in both infectious disease and oncology research. Its well-defined chemical properties and synthetic accessibility make it a valuable tool for further investigation. The elucidation of its mechanisms of action against both bacterial and human kinases provides a solid foundation for the rational design of next-generation inhibitors with improved potency and selectivity. This guide serves as a comprehensive resource for researchers aiming to explore the full therapeutic potential of **GW779439X** and its analogs.

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